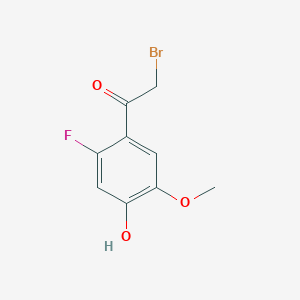

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one

説明

2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one , also known by various synonyms such as 2-Bromo-2’-fluoro-4’-hydroxy-5’-methoxyacetophenone and 4-(Bromoacetyl)-5-fluoro-2-methoxyphenol , is a chemical compound with the molecular formula C₉H₈BrFO₃ . Its molecular weight is approximately 263.06 g/mol . This compound belongs to the class of aryl ketones and contains bromine, fluorine, and methoxy functional groups.

Synthesis Analysis

The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one involves the bromination of an appropriate precursor compound. While specific synthetic routes may vary, one common method is the bromination of 2-fluoro-4-hydroxy-5-methoxyacetophenone using a brominating agent. The reaction typically occurs under controlled conditions to selectively introduce the bromine atom at the desired position .

Physical And Chemical Properties Analysis

科学的研究の応用

Pharmaceutical Chemistry

This compound is a valuable intermediate in pharmaceutical chemistry. Its structural features, such as the bromo and fluoro groups, make it a candidate for the synthesis of various pharmacologically active molecules. For instance, it can be used to create ligands that may bind to hemoglobin, potentially increasing oxygen affinity and inhibiting sickle erythrocyte formation .

Spectroscopic Analysis

Infrared (IR) spectroscopy can utilize this compound for the study of solvent effects on carbonyl stretching vibrations. The bromo and fluoro substituents influence the IR spectra, which is crucial for understanding the interactions between the compound and various solvents .

Organic Synthesis

The compound serves as a precursor in the synthesis of complex organic molecules. Its reactive keto group can undergo various chemical reactions, leading to the formation of chalcones and other important organic frameworks that exhibit anti-bacterial, anti-tumor, and anti-inflammatory properties .

Safety and Hazards

- Hazard Statements : It is classified as hazardous (H314) due to its potential to cause skin and eye damage .

- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .

- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

作用機序

Target of Action

The primary targets of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in the compound is replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This reaction can occur via two pathways, SN1 or SN2, depending on the nature of the substrate .

Biochemical Pathways

The interaction of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one with PTPs affects various biochemical pathways. By inhibiting the activity of PTPs, the compound can modulate the phosphorylation state of proteins, thereby influencing signal transduction pathways . This can lead to changes in cellular functions such as cell proliferation and differentiation.

Result of Action

The inhibition of PTPs by 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one can result in altered cellular functions. For instance, the compound’s action could potentially influence cell growth and differentiation, immune responses, and other cellular processes regulated by protein phosphorylation .

特性

IUPAC Name |

2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMETYQMWSZTJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CBr)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672875 | |

| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065076-50-7 | |

| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

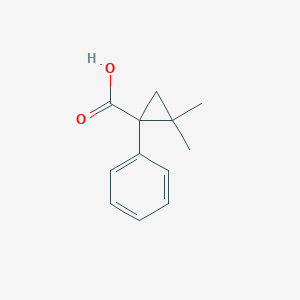

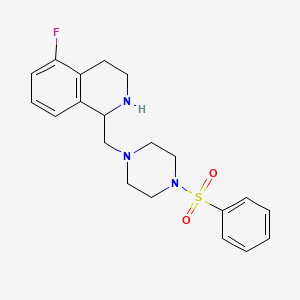

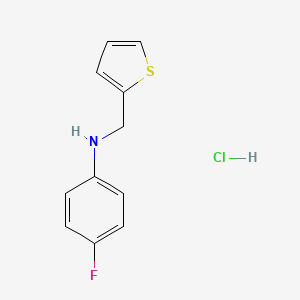

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)

![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)

![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)

![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)

![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)